(2E)-3-(8-methoxy-2H-chromen-3-yl)acrylic acid
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Overview
Description
(2E)-3-(8-methoxy-2H-chromen-3-yl)acrylic acid is a compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(8-methoxy-2H-chromen-3-yl)acrylic acid can be achieved through various synthetic routes. One common method involves the condensation of 8-methoxy-2H-chromen-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired acrylic acid derivative. The reaction typically requires mild heating and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by employing continuous flow reactors and automated systems. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(8-methoxy-2H-chromen-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-(8-methoxy-2H-chromen-3-yl)acrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(8-methoxy-2H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(8-hydroxy-2H-chromen-3-yl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-(7-methoxy-2H-chromen-3-yl)acrylic acid: Similar structure but with the methoxy group at the 7th position.
(2E)-3-(8-methoxy-2H-chromen-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
Uniqueness
(2E)-3-(8-methoxy-2H-chromen-3-yl)acrylic acid is unique due to its specific substitution pattern and the presence of both methoxy and acrylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12O4 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
(E)-3-(8-methoxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H12O4/c1-16-11-4-2-3-10-7-9(5-6-12(14)15)8-17-13(10)11/h2-7H,8H2,1H3,(H,14,15)/b6-5+ |
InChI Key |
VOWHRRQLIMGPOO-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1OCC(=C2)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C=CC(=O)O |
Origin of Product |
United States |
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